

Azido-PEG7-acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Azido-PEG7-acid

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This technical guide provides an in-depth overview of **Azido-PEG7-acid**, a heterobifunctional linker critical to advancements in bioconjugation, drug delivery, and proteomics. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical properties, applications, and detailed experimental protocols.

Core Properties of Azido-PEG7-acid

Azido-PEG7-acid is a versatile molecule featuring a terminal azide group and a carboxylic acid, separated by a seven-unit polyethylene glycol (PEG) spacer. This structure allows for orthogonal reactivity, making it an invaluable tool for covalently linking different molecular entities.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₃₃ N ₃ O ₉	[1]
Molecular Weight	423.46 g/mol	[1][2]
Purity	Typically >95%	[1]
Appearance	Typically exists as a solid at room temperature.	[3]

Key Applications in Research and Drug Development

The unique bifunctional nature of **Azido-PEG7-acid** makes it a staple in advanced molecular research. The azide group readily participates in "click chemistry" reactions, while the carboxylic acid can be conjugated to amine-containing molecules. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates and reduces non-specific binding.

One of its primary applications is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[2][3] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3] **Azido-PEG7-acid** serves as a flexible linker connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[2]

Furthermore, its utility in "click chemistry"—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—allows for the efficient and specific creation of bioconjugates.[2] These reactions are essential for labeling proteins, peptides, and other biomolecules.

Experimental Protocols

The following are generalized methodologies for the key applications of **Azido-PEG7-acid**. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Amide Bond Formation via Carboxylic Acid

The terminal carboxylic acid of **Azido-PEG7-acid** can be reacted with primary amine groups to form a stable amide bond. This is often the initial step in a multi-step synthesis, such as in the creation of a PROTAC.

Materials:

- **Azido-PEG7-acid**
- Amine-containing molecule (e.g., a protein ligand)

- Activating agents (e.g., EDC, HATU)
- Anhydrous aprotic solvent (e.g., DMF, DMSO)
- Amine base (e.g., DIPEA)

Procedure:

- Dissolve the amine-containing molecule and **Azido-PEG7-acid** (typically a 1.1 molar equivalent) in the anhydrous solvent.
- Add the activating agent (e.g., HATU, 1.2 eq) and the amine base (e.g., DIPEA, 2.0 eq).
- Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by an appropriate analytical method (e.g., LC-MS).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
- Dry the organic layer, concentrate it under reduced pressure, and purify the product using flash column chromatography or preparative HPLC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of the now-conjugated **Azido-PEG7-acid** can be reacted with a terminal alkyne-containing molecule to form a stable triazole linkage.

Materials:

- Azide-functionalized intermediate from the previous step
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Solvent mixture (e.g., DMSO/water or t-BuOH/water)

Procedure:

- Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-containing molecule (1.1 eq) in the solvent mixture.
- In a separate vial, prepare a fresh solution of copper(II) sulfate (e.g., 0.1 eq) and sodium ascorbate (e.g., 0.5 eq) in water.
- Add the copper/ascorbate solution to the reaction mixture to initiate the cycloaddition.
- Stir the reaction at room temperature for 1-4 hours. The reaction progress should be monitored.
- Upon completion, the product can be purified by methods such as preparative HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological systems where the cytotoxicity of copper is a concern, the copper-free SPAAC reaction is an ideal alternative. This reaction occurs between the azide group and a strained alkyne, such as DBCO or BCN.

Materials:

- Azide-functionalized molecule
- Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)
- Amine-free buffer (e.g., PBS, pH 7.4)

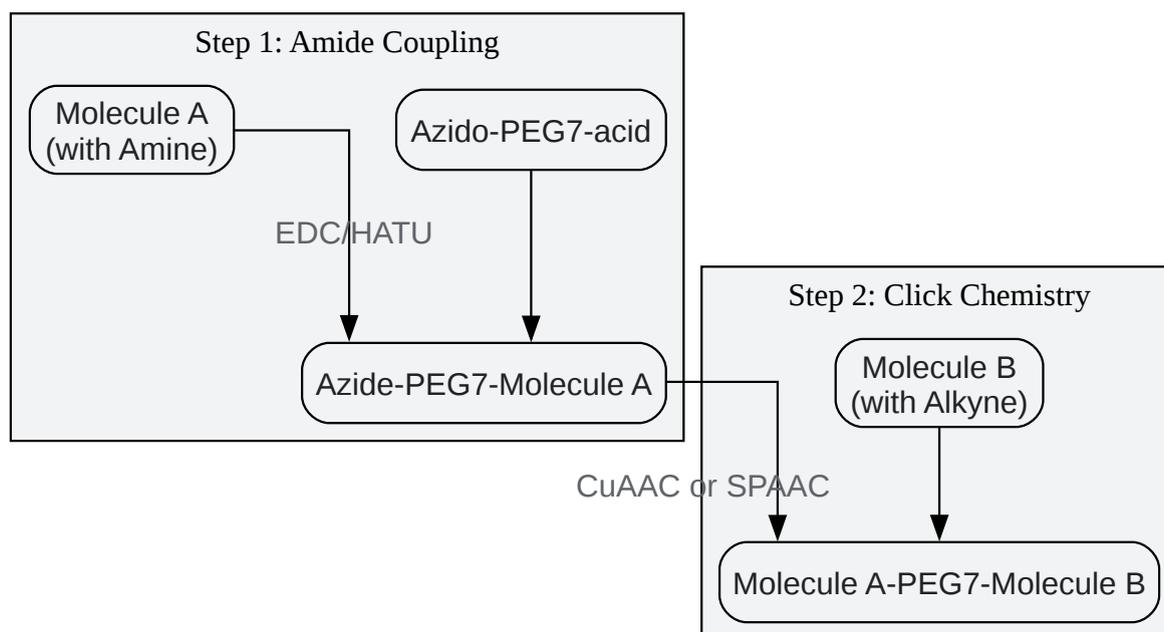
Procedure:

- Dissolve the azide-functionalized molecule in an appropriate solvent like DMSO to prepare a stock solution.
- Dissolve the strained alkyne-containing molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

- Add the azide stock solution to the protein solution. A molar excess of the azide (e.g., 5-20 fold) is typically used. Keep the final concentration of the organic solvent low (<10%) to prevent denaturation.
- Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C overnight.
- The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size exclusion chromatography.

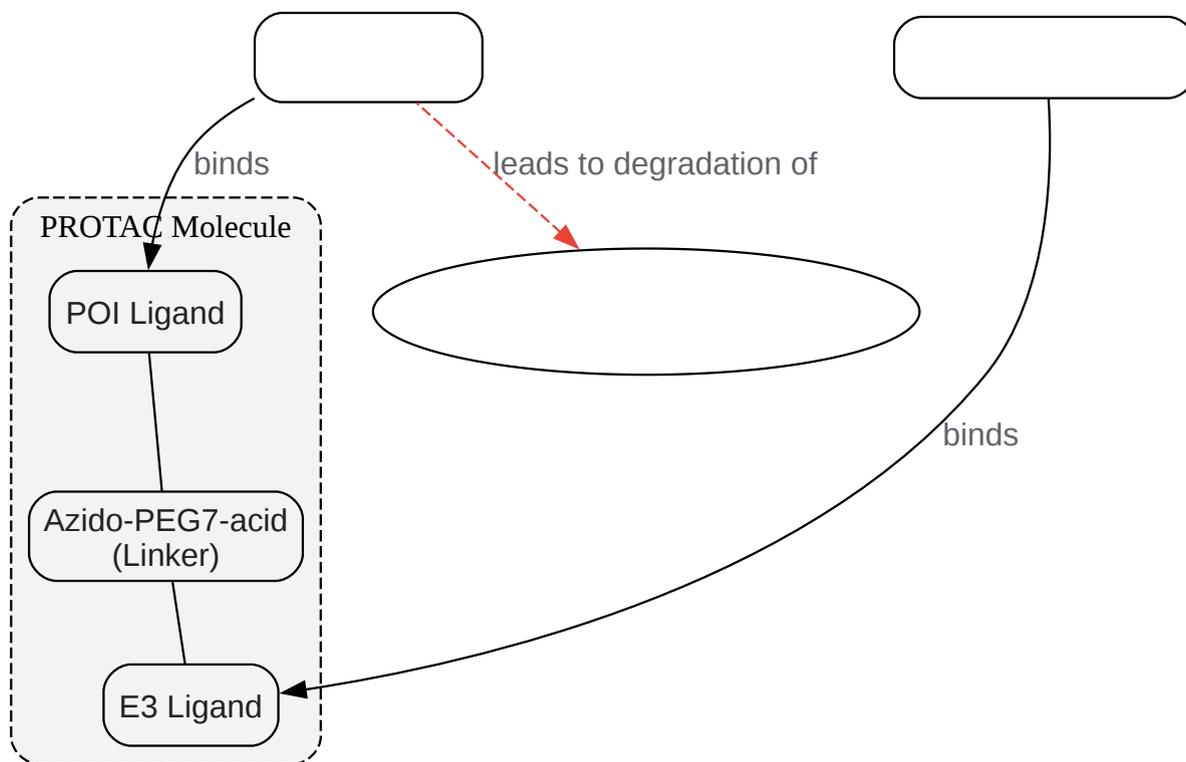
Visualizing Molecular Interactions and Workflows

To better illustrate the utility of **Azido-PEG7-acid**, the following diagrams, generated using the DOT language, depict its role in a typical experimental workflow.



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Caption: A generalized two-step reaction workflow utilizing **Azido-PEG7-acid**.



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Caption: The mechanism of action of a PROTAC utilizing a PEG7 linker.

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